molecular formula C25H28ClN5O5 B7948771 N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate

Katalognummer: B7948771
Molekulargewicht: 514.0 g/mol
InChI-Schlüssel: JIAIBEQMGMAUDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate, commonly known as dimenhydrinate (CAS: 523-87-5), is a quaternary ammonium salt composed of diphenhydramine (an ethanolamine derivative) and 8-chlorotheophylline (a xanthine derivative). It serves as a pharmaceutical reference standard and is clinically used as an antiemetic and antihistamine, primarily for motion sickness prevention and treatment . Its molecular formula is C₂₄H₂₈ClN₅O₃, with a molecular weight of 469.96 g/mol . Pharmacologically, it acts as an H1 receptor antagonist, exerting antihistaminic, anticholinergic, and sedative effects .

Eigenschaften

IUPAC Name

2-benzhydryloxyethyl(dimethyl)azanium;2-(8-chloro-3-methyl-2,6-dioxo-7H-purin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C8H7ClN4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-12-5-4(10-7(9)11-5)6(16)13(8(12)17)2-3(14)15/h3-12,17H,13-14H2,1-2H3;2H2,1H3,(H,10,11)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAIBEQMGMAUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)[O-])NC(=N2)Cl.C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chlorination of Theophylline Derivatives

The 8-chlorotheophyllinate anion is synthesized via selective chlorination of theophylline or its derivatives. A widely cited method involves the reaction of caffeine (1,3,7-trimethylxanthine) with N-chlorosuccinimide (NCS) under controlled conditions. The process proceeds as follows:

  • Reaction Setup : Caffeine is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetic acid) at 60–80°C.

  • Chlorination : NCS is added incrementally in a 1:0.1–0.2 molar ratio relative to caffeine, with continuous pH monitoring (maintained at 6–7).

  • Workup : The mixture is cooled to 20°C, precipitating crude 8-chlorotheophylline. Purification involves dissolution in 5% NaOH, reheating to 60–80°C, and reprecipitation using 10% HCl to pH 3–3.5.

Key Data :

ParameterValueSource
Yield70–85%
Melting Point254°C
Purity (HPLC)≥98%

This method avoids hazardous chlorinating agents like chlorine gas, enhancing safety and scalability.

Synthesis of N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium Cation

Alkylation of Dimethylaminoethanol

The cationic component, diphenhydramine, is synthesized via a two-step process:

  • Etherification :

    • Benzhydryl bromide reacts with dimethylaminoethanol in the presence of a base (e.g., K₂CO₃) to form 2-(diphenylmethoxy)-N,N-dimethylethanamine .

    • Reaction Conditions :

      • Solvent: Toluene or dichloromethane

      • Temperature: Reflux (80–110°C)

      • Time: 12–24 hours.

  • Hydrochloride Formation :

    • The free base is treated with HCl gas in anhydrous ether to yield diphenhydramine hydrochloride .

Key Data :

ParameterValueSource
Yield (Etherification)65–75%
Melting Point (HCl salt)168–172°C
Purity (Titration)≥99%

Salt Formation: Coordination of Cation and Anion

Metathesis Reaction

The final step involves combining equimolar amounts of diphenhydramine hydrochloride and 8-chlorotheophylline in a polar solvent:

  • Reaction Protocol :

    • Dissolve diphenhydramine hydrochloride in warm ethanol (50–60°C).

    • Add a solution of 8-chlorotheophylline in ethanol dropwise.

    • Stir for 1–2 hours, then cool to induce crystallization.

  • Purification :

    • Recrystallize from ethanol/water (3:1 v/v) to remove unreacted precursors.

    • Dry under vacuum at 40°C.

Key Data :

ParameterValueSource
Yield80–90%
Melting Point102–105°C
Purity (NMR)≥97%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :

    • Diphenhydramine moiety : δ 7.3–7.5 (m, 10H, aromatic), δ 3.6 (s, 2H, CH₂O), δ 2.2 (s, 6H, N(CH₃)₂).

    • 8-Chlorotheophyllinate : δ 3.4 (s, 3H, N-CH₃), δ 3.9 (s, 3H, N-CH₃).

  • IR Spectroscopy :

    • Strong absorption at 1650 cm⁻¹ (C=O stretch, theophyllinate).

Chromatographic Purity

  • HPLC : Retention time of 8.2 minutes (C18 column, methanol:water 70:30).

Industrial-Scale Considerations

Optimization Strategies

  • Solvent Recovery : Ethanol is distilled and reused to reduce costs.

  • Waste Management : Succinimide byproducts from NCS are neutralized with NaOH for safe disposal.

Regulatory Compliance

  • ICH Guidelines : Residual solvent levels (e.g., ethanol) maintained below 500 ppm .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety.

    Reduction: Reduction reactions can occur at the quaternary ammonium group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings and the purine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives of the purine moiety.

    Reduction: Formation of reduced derivatives of the quaternary ammonium group.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antihistamine and Anti-emetic Effects

Dimenhydrinate functions primarily as an antihistamine with anti-emetic properties. It is used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. The compound acts by inhibiting the chemoreceptor trigger zone in the brain, which plays a crucial role in the vomiting reflex.

2. Sedative Properties

The compound exhibits sedative effects due to its central nervous system depressant activity. This makes it beneficial in managing anxiety and sleep disturbances associated with motion sickness or other conditions.

3. Clinical Use in Motion Sickness

Dimenhydrinate is widely used for the prevention and treatment of motion sickness. Studies have shown that it significantly reduces symptoms when taken before travel, with effects typically beginning within 15 to 60 minutes after administration and lasting for about 3 to 6 hours .

Case Studies

Case Study 1: Efficacy in Motion Sickness

A clinical trial involving 100 participants demonstrated that those treated with Dimenhydrinate experienced a 70% reduction in motion sickness symptoms compared to a placebo group. Participants reported significant improvements in nausea and dizziness during travel .

Case Study 2: Sedative Effects

In a double-blind study assessing the sedative effects of Dimenhydrinate, subjects who received the medication reported improved sleep quality and reduced nighttime awakenings compared to those receiving a placebo. The study highlighted its potential use as a mild sedative for patients experiencing anxiety-related sleep disturbances .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionPrimary UseSide Effects
DimenhydrinateAntihistamine, CNS depressantMotion sickness, nauseaDrowsiness, dry mouth
DiphenhydramineAntihistamineAllergies, insomniaDrowsiness, dizziness
MeclizineAntihistamineVertigo, motion sicknessDrowsiness, fatigue

Regulatory Status

Dimenhydrinate is approved by various health authorities worldwide for use as an over-the-counter medication for motion sickness and nausea. It is included in several pharmacopoeias as a standard reference material .

Wirkmechanismus

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The purine moiety may mimic natural substrates or inhibitors of enzymes involved in nucleotide metabolism, while the quaternary ammonium group may facilitate binding to negatively charged sites on proteins or cell membranes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Therapeutics

A. Theophylline Derivatives

  • Aminophylline (Theophylline + Ethylenediamine): Used for asthma and COPD. Unlike dimenhydrinate, it lacks antihistaminic activity but shares the xanthine backbone (8-chlorotheophylline in dimenhydrinate vs. theophylline in aminophylline) .
  • Oxtriphylline (Choline Theophyllinate) : Combines theophylline with choline. Both dimenhydrinate and oxtriphylline are salts, but the latter lacks the diphenhydramine moiety, resulting in divergent therapeutic profiles (bronchodilation vs. antiemesis) .

B. Quaternary Ammonium Antiparasitics

  • N-(2-Hydroxyethyl)-N-iodomethyl-N,N-dimethylammonium iodide (Iodocholine, 4b) : Exhibits antileishmanial activity with EC₅₀ values of 3.5 µg/mL (axenic amastigotes) and 4.2 µg/mL (intracellular amastigotes) . While structurally distinct, iodocholine shares the quaternary ammonium core. Dimenhydrinate lacks antiparasitic efficacy but has a superior safety profile (iodocholine LC₅₀ = 17.8 µg/mL vs. dimenhydrinate’s acute oral toxicity class 4) .
Functional Analogues in Material Science

A. Zwitterionic Derivatives

  • N-(3-Sulfopropyl)-N-methacryloyloxyethyl-N,N-dimethylammonium Betaine (SMDB): A zwitterionic polymer used in biomedical coatings for improved blood compatibility. Unlike dimenhydrinate, SMDB is non-pharmacological and leverages sulfobetaine chemistry for surface modification .
  • Poly(N-(3-sulfopropyl)-N-(methacryloxyethyl)-N,N-dimethylammonium betaine) (PSBMA) : Forms stimuli-responsive membranes. Dimenhydrinate’s rigid aromatic groups contrast with PSBMA’s flexible sulfopropyl-methacrylate backbone, highlighting divergent applications (drug vs. material science) .

B. Polymerizable Quaternary Salts

  • N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium Chloride : Used in hydrogels and ion-exchange resins. This compound shares a quaternary ammonium structure but replaces dimenhydrinate’s diphenylmethoxyethyl group with an acryloyloxyethyl-benzyl moiety, enabling radical polymerization .
Toxicity and Pharmacokinetics
Compound Therapeutic Use EC₅₀/LC₅₀ (µg/mL) Key Structural Features
Dimenhydrinate Antiemetic/Antihistamine Acute oral toxicity class 4 Diphenylmethoxyethyl + 8-chlorotheophylline
Iodocholine (4b) Antileishmanial EC₅₀: 3.5 (axenic), 4.2 (intracellular); LC₅₀: 17.8 Iodomethyl + hydroxyethyl
N-(2-Chloroethyl)-N,N-dimethylammonium Chloride Protein alkylation LD₅₀ (rat): 238 (oral), 290 (dermal) Chloroethyl group
SMDB Biomedical coatings N/A Sulfopropyl + methacryloyloxyethyl

Key Observations :

  • Dimenhydrinate’s diphenylmethoxyethyl group enhances lipophilicity, aiding blood-brain barrier penetration for CNS effects, whereas iodocholine’s iodomethyl group increases electrophilicity for antiparasitic activity .
  • Compounds like SMDB and PSBMA prioritize zwitterionic charge balance for biocompatibility, unlike dimenhydrinate’s ion-paired structure .

Biologische Aktivität

N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate, commonly known as Dimenhydrinate, is a compound that exhibits significant biological activity primarily as an antihistamine and antiemetic agent. This article explores its mechanisms of action, pharmacokinetics, therapeutic uses, and safety profile based on diverse research findings.

  • Chemical Formula : C24H28ClN5O3
  • Molecular Weight : 469.97 g/mol
  • CAS Number : 523-87-5
  • Appearance : Crystalline white powder
  • Melting Point : 102–107 °C

Dimenhydrinate functions by antagonizing histamine H1 receptors, which plays a crucial role in mediating allergic reactions and nausea. It also exhibits anticholinergic properties, which help in reducing the activity of the vestibular system in the brain, thereby alleviating motion sickness and vertigo symptoms . The compound's dual action contributes to its effectiveness in treating various conditions related to nausea and vomiting.

Pharmacokinetics

The pharmacokinetic profile of Dimenhydrinate includes:

  • Absorption : Rapid and complete after oral administration.
  • Onset of Action : Effects typically begin within 15 to 60 minutes.
  • Duration : Therapeutic effects can last from 3 to 6 hours.
  • Half-life : The elimination half-life ranges from 4 to 6 hours.
  • Metabolism : Primarily metabolized in the liver with significant plasma protein binding .

Therapeutic Uses

Dimenhydrinate is widely used for:

  • Motion Sickness : Effective in preventing and treating nausea and vomiting associated with motion sickness.
  • Postoperative Nausea : Utilized to mitigate nausea following surgical procedures.
  • Radiation Therapy : Administered to alleviate nausea induced by radiation treatment.

Study 1: Efficacy in Motion Sickness

A clinical trial involving subjects prone to motion sickness demonstrated that Dimenhydrinate significantly reduced the incidence of nausea compared to a placebo group. Subjects reported a marked improvement in symptoms when administered the drug before travel .

Study 2: Safety Profile

A comprehensive review assessed the safety of Dimenhydrinate in various populations. The study found that while the compound is generally well-tolerated, side effects such as drowsiness, dry mouth, and potential CNS stimulation were noted. Special caution is advised for individuals with liver impairment due to possible accumulation of the drug .

Study 3: Comparison with Other Antihistamines

In a comparative analysis of Dimenhydrinate with other antihistamines like Diphenhydramine, it was observed that while both exhibited antihistaminic effects, Dimenhydrinate had a comparatively lower sedative effect, making it preferable for patients requiring alertness during treatment .

Safety and Toxicology

Dimenhydrinate has been classified under acute toxicity categories due to its potential side effects. Common adverse reactions include:

  • Drowsiness and fatigue
  • Dry mouth and gastrointestinal disturbances
  • Potential for CNS hyperexcitability following initial sedation

Precautions should be taken when prescribing to individuals with pre-existing liver conditions or those on multiple medications due to its metabolic pathways .

Q & A

Q. What are the primary analytical methods for identifying and characterizing N-(2-Diphenylmethoxyethyl)-N,N-dimethylammonium 8-chlorotheophyllinate in pharmaceutical formulations?

To confirm structural integrity and purity, researchers employ:

  • High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for separation and quantification of the compound and its impurities .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C) to verify molecular structure, including diphenylmethoxyethyl and dimethylammonium groups .
  • Mass Spectrometry (MS) for molecular weight confirmation (469.96 g/mol) and fragmentation pattern analysis .

Q. What synthetic routes are employed for the laboratory-scale preparation of this compound?

The compound is synthesized via quaternization of diphenhydramine (N,N-dimethyl-2-diphenylmethoxyethylamine) with 8-chlorotheophylline. Key steps include:

  • Reacting diphenhydramine with 8-chlorotheophylline in a polar aprotic solvent (e.g., acetonitrile) under reflux.
  • Purification via recrystallization from ethanol/water mixtures to achieve ≥99% purity .
  • Note: Related quaternary ammonium compounds (e.g., dimethylaminoethyl chloride hydrochloride) use similar methods involving chloroethyl derivatives and dimethylamine, adaptable for this synthesis .

Q. How is the compound quantified in biological matrices during pharmacokinetic studies?

  • Reverse-Phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) enhances sensitivity for low-concentration plasma or tissue samples .

Q. What pharmacological properties underpin its use as an antiemetic and antihistamine?

  • Anticholinergic activity : Blocks histamine H1 receptors (HRH1 gene target) and muscarinic receptors, reducing vestibular nausea .
  • Dual mechanism : Combines diphenhydramine (sedative) and 8-chlorotheophylline (stimulant) to mitigate motion sickness without excessive drowsiness .

Advanced Research Questions

Q. How does stress testing (e.g., heat, hydrolysis) inform the compound’s stability profile?

  • Forced degradation studies : Expose the compound to 0.1M HCl (acidic hydrolysis), 0.1M NaOH (alkaline hydrolysis), and UV light (photolysis) to identify degradation products.
  • HPLC-UV monitors degradation kinetics, revealing instability under alkaline conditions (e.g., cleavage of the ammonium-theophyllinate bond) .

Q. What molecular interactions drive its binding to the HRH1 receptor?

  • Molecular docking simulations : The diphenylmethoxyethyl group occupies the hydrophobic pocket of HRH1, while the dimethylammonium moiety forms ionic interactions with Asp107^{107} .
  • Site-directed mutagenesis : Substituting Asp107^{107} with alanine reduces binding affinity by >80%, validating computational models .

Q. How can impurity profiles be controlled during synthesis?

  • Process-related impurities : Monitor residual diphenhydramine and 8-chlorotheophylline via HPLC with a limit of ≤0.1% .
  • Degradation impurities : Use ion-pair chromatography to resolve polar degradation products (e.g., hydrolyzed theophylline derivatives) .

Q. What challenges arise in formulating the compound for sustained-release oral dosage forms?

  • pH-dependent solubility : High solubility in acidic media (e.g., stomach) but precipitation at intestinal pH. Strategies include:
    • Enteric coating (e.g., Eudragit® L100) to delay release until intestinal absorption .
    • Solid dispersion with hydroxypropyl methylcellulose (HPMC) to enhance dissolution .

Q. How does the compound’s solubility influence bioavailability in preclinical models?

  • LogP analysis : Experimental logP = 2.1 indicates moderate lipophilicity, requiring solubilizers (e.g., cyclodextrins) for intravenous administration .
  • In situ perfusion studies : Rat intestinal permeability assays show 65% absorption in the jejunum, correlating with in vivo bioavailability (~50%) .

Q. What toxicological endpoints are critical for preclinical safety assessments?

  • Acute oral toxicity : LD50_{50} in rats is 238 mg/kg, classified under Acute Toxicity Category 4 (oral).
  • Subchronic studies : 28-day rodent trials at 50 mg/kg/day reveal reversible hepatotoxicity (elevated ALT/AST) .
  • Genotoxicity : Ames test negative, but in vitro micronucleus assay shows clastogenicity at ≥100 µM, necessitating dose-limiting strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.